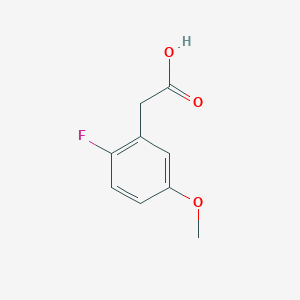

2-(2-Fluoro-5-methoxyphenyl)acetic acid

Overview

Description

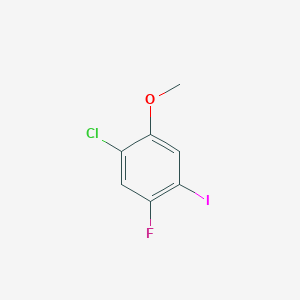

Synthesis Analysis The synthesis of related fluorinated and methoxylated phenylacetic acids often involves multi-step reactions including amidation, etherification, and hydrolysis processes. For instance, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid illustrates a complex process involving starting materials like p-Methylaniline and chloroacetic chloride, leading to the target compound through a series of chemical transformations (Liu Ying-xiang, 2007). Such methodologies could be adapted for the synthesis of 2-(2-Fluoro-5-methoxyphenyl)acetic acid, emphasizing the importance of selecting appropriate starting materials and reaction conditions to achieve the desired fluorinated and methoxylated phenylacetic acid derivative.

Molecular Structure Analysis The molecular structure of compounds similar to 2-(2-Fluoro-5-methoxyphenyl)acetic acid often features significant interactions that influence their crystalline arrangement and stability. For example, 2-Amino-2-(2-fluorophenyl)acetic acid showcases how the planar structure of the acetate anion with a fluorophenyl group attached can form hydrogen bonds in its crystal structure, demonstrating the structural implications of fluorination on molecular conformation and intermolecular interactions (J. Burns & E. Hagaman, 1993).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry and Pharmaceutical Manufacturing .

Summary of the Application

“2-(2-Fluoro-5-methoxyphenyl)acetic acid” plays a critical role as an intermediate in the synthesis of various compounds. In the context of pharmaceutical manufacturing, derivatives of this compound serve as key intermediates.

Methods of Application or Experimental Procedures

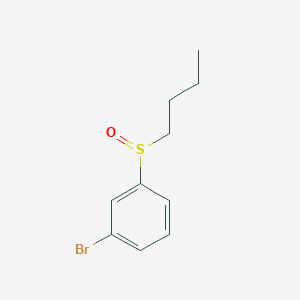

The synthesis process for such intermediates often involves cross-coupling reactions and diazotization.

Results or Outcomes

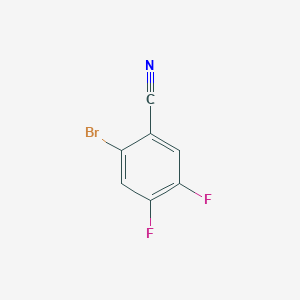

A related compound, 2-Fluoro-4-bromobiphenyl, is a pivotal intermediate for producing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material.

Role in Cancer Treatment Research

Specific Scientific Field

This application is relevant to the field of Oncology .

Summary of the Application

The compound’s relevance extends to oncology, where fluorinated derivatives, such as those related to 5-fluorouracil (5-FU), have been explored for their therapeutic potential.

Methods of Application or Experimental Procedures

Fluorinated pyrimidines are critical in treating various cancers due to their ability to interfere with nucleic acid synthesis.

Results or Outcomes

Friedel-Crafts Alkylation of Hydronaphthalenes

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

“2-(2-Fluoro-5-methoxyphenyl)acetic acid” can be used as a reactant in Friedel-Crafts alkylation of hydronaphthalenes .

Methods of Application or Experimental Procedures

The Friedel-Crafts alkylation involves the electrophilic substitution of alkyl groups on aromatic rings .

Results or Outcomes

The outcome of this reaction is the formation of alkylated hydronaphthalenes .

Suzuki-Miyaura Cross-Coupling Reactions

Specific Scientific Field

This application is in the field of Organic Synthesis .

Summary of the Application

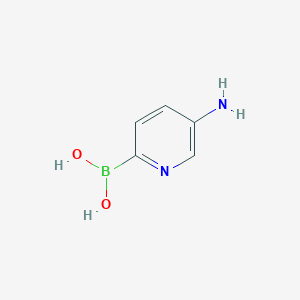

“2-(2-Fluoro-5-methoxyphenyl)acetic acid” can be used as a reactant in Suzuki-Miyaura cross-coupling reactions .

Methods of Application or Experimental Procedures

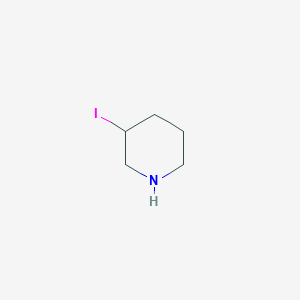

The Suzuki-Miyaura cross-coupling reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate using a palladium catalyst .

Results or Outcomes

The outcome of this reaction is the formation of biaryl or substituted styrene compounds .

Friedel-Crafts Alkylation of Hydronaphthalenes

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

“2-(2-Fluoro-5-methoxyphenyl)acetic acid” can be used as a reactant in Friedel-Crafts alkylation of hydronaphthalenes .

Methods of Application or Experimental Procedures

The Friedel-Crafts alkylation involves the electrophilic substitution of alkyl groups on aromatic rings .

Results or Outcomes

The outcome of this reaction is the formation of alkylated hydronaphthalenes .

Suzuki-Miyaura Cross-Coupling Reactions

Specific Scientific Field

This application is in the field of Organic Synthesis .

Summary of the Application

“2-(2-Fluoro-5-methoxyphenyl)acetic acid” can be used as a reactant in Suzuki-Miyaura cross-coupling reactions .

Methods of Application or Experimental Procedures

The Suzuki-Miyaura cross-coupling reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate using a palladium catalyst .

Results or Outcomes

The outcome of this reaction is the formation of biaryl or substituted styrene compounds .

properties

IUPAC Name |

2-(2-fluoro-5-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-7-2-3-8(10)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQPGAGVFVTCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610291 | |

| Record name | (2-Fluoro-5-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluoro-5-methoxyphenyl)acetic acid | |

CAS RN |

798563-50-5 | |

| Record name | (2-Fluoro-5-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid](/img/structure/B59421.png)

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B59471.png)

![Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate](/img/structure/B59562.png)

![4-Chloro-2-methyloxazolo[5,4-c]pyridine](/img/structure/B59569.png)